4-ヒドロキシ-4-(3-ヒドロキシプロピル)ピペリジン-1-カルボン酸tert-ブチルエステル

概要

説明

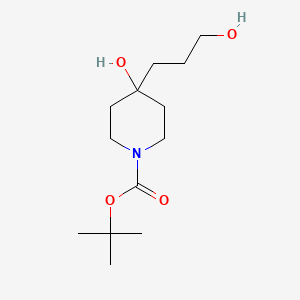

Tert-butyl 4-hydroxy-4-(3-hydroxypropyl)piperidine-1-carboxylate: is an organic compound with the molecular formula C13H25NO3 and a molecular weight of 243.35 g/mol . It is a piperidine derivative, often used as an intermediate in organic synthesis and pharmaceutical research .

科学的研究の応用

Chemistry:

- Used as an intermediate in the synthesis of complex organic molecules.

- Employed in the development of new synthetic methodologies .

Biology:

Medicine:

- Explored as a precursor in the synthesis of pharmaceutical compounds.

- Studied for its potential therapeutic applications .

Industry:

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-hydroxy-4-(3-hydroxypropyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and 3-hydroxypropyl bromide under controlled conditions . The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial reactors and purification systems to ensure high yield and purity .

化学反応の分析

Types of Reactions:

Oxidation: The hydroxyl groups in the compound can undergo oxidation to form ketones or aldehydes.

Reduction: The compound can be reduced to form corresponding alcohols or amines.

Substitution: The hydroxyl groups can be substituted with other functional groups such as halides or alkyl groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like thionyl chloride or phosphorus tribromide are used for substitution reactions.

Major Products Formed:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols or amines.

Substitution: Formation of halides or alkyl derivatives.

作用機序

The mechanism of action of tert-butyl 4-hydroxy-4-(3-hydroxypropyl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxyl and piperidine groups in the compound allow it to form hydrogen bonds and interact with enzymes or receptors, potentially modulating their activity . The exact molecular targets and pathways depend on the specific application and context of use .

類似化合物との比較

- Tert-butyl 4-hydroxy-1-piperidinecarboxylate

- Tert-butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate

- Tert-butyl 4-(3-(hydroxymethyl)phenyl)piperidine-1-carboxylate

Comparison:

- Tert-butyl 4-hydroxy-1-piperidinecarboxylate: Similar structure but lacks the 3-hydroxypropyl group, which may affect its reactivity and applications .

- Tert-butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate: Contains an aminomethyl group instead of a hydroxypropyl group, leading to different chemical properties and potential uses .

- Tert-butyl 4-(3-(hydroxymethyl)phenyl)piperidine-1-carboxylate: Features a hydroxymethyl group, which may influence its biological activity and synthetic utility .

生物活性

Tert-butyl 4-hydroxy-4-(3-hydroxypropyl)piperidine-1-carboxylate (CAS No. 156185-63-6) is a piperidine derivative that has garnered attention for its potential biological activities, particularly in the fields of antiviral and anticancer research. This article synthesizes available data on its biological activity, including synthesis methods, pharmacological effects, structure-activity relationships, and relevant case studies.

Molecular Formula: C13H25NO3

Molecular Weight: 243.34 g/mol

CAS Number: 156185-63-6

PubChem ID: 2800739

The compound features a tert-butyl group, a hydroxypropyl group, and a piperidine ring, which are critical for its biological interactions. The presence of multiple functional groups suggests potential for diverse biological activities.

Synthesis

The synthesis of tert-butyl 4-hydroxy-4-(3-hydroxypropyl)piperidine-1-carboxylate can be achieved through various methods involving the reaction of piperidine derivatives with tert-butyl esters in organic solvents like dichloromethane. For example:

-

Starting Materials:

- 3-Piperidin-4-yl-propan-1-ol

- Di-tert-butyl dicarbonate

-

Reaction Conditions:

- Stirring under nitrogen atmosphere at ambient temperature for several hours.

- Purification via chromatography.

The yield is reported to be around 88% under optimized conditions .

Antiviral Activity

Recent studies have explored the antiviral properties of various piperidine derivatives, including compounds structurally similar to tert-butyl 4-hydroxy-4-(3-hydroxypropyl)piperidine-1-carboxylate. For instance:

- Anti-HIV Activity:

- Compounds similar in structure have been screened against wild-type and resistant strains of HIV-1, showing promising results with EC50 values ranging from nanomolar to micromolar concentrations. The selectivity index (SI) indicates a favorable therapeutic window .

- The structure–activity relationship (SAR) analysis suggests that specific substitutions on the piperidine ring enhance antiviral potency while minimizing cytotoxicity .

Anticancer Activity

Piperidine derivatives have also been investigated for their anticancer potential:

- Mechanism of Action:

- Some studies indicate that these compounds can induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .

- Notably, compounds with similar structural motifs have demonstrated superior efficacy compared to standard chemotherapeutics like bleomycin in certain tumor models .

Case Studies

-

Study on Antiviral Activity:

In a study assessing the efficacy of various piperidine derivatives against HIV, compounds exhibiting structural similarities to tert-butyl 4-hydroxy-4-(3-hydroxypropyl)piperidine-1-carboxylate were found to have EC50 values as low as 2.20 nmol/L, indicating strong antiviral activity against HIV strains resistant to conventional treatments . -

Anticancer Efficacy:

Another investigation focused on the anticancer properties revealed that certain piperidine derivatives could significantly inhibit the growth of FaDu hypopharyngeal tumor cells compared to control groups, showcasing their potential as novel anticancer agents .

Structure-Activity Relationships (SAR)

The biological activity of tert-butyl 4-hydroxy-4-(3-hydroxypropyl)piperidine-1-carboxylate is influenced by its structural components:

| Structural Feature | Impact on Activity |

|---|---|

| Tert-butyl group | Enhances lipophilicity and solubility |

| Hydroxypropyl substitution | Critical for binding affinity |

| Piperidine core | Essential for biological activity |

Research indicates that modifications to these key features can lead to variations in potency and selectivity against target pathogens or cancer cells.

特性

IUPAC Name |

tert-butyl 4-hydroxy-4-(3-hydroxypropyl)piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H25NO4/c1-12(2,3)18-11(16)14-8-6-13(17,7-9-14)5-4-10-15/h15,17H,4-10H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AREULNBQQJJIOY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)(CCCO)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H25NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。